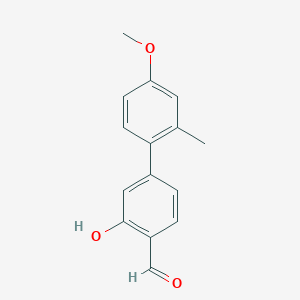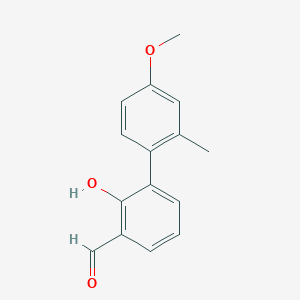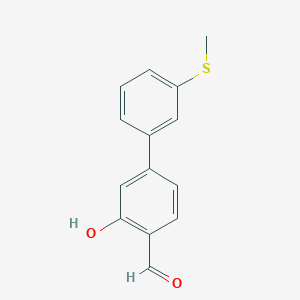
2-Formyl-4-(2-methylthiophenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formyl-4-(2-methylthiophenyl)phenol (95%) is a chemical compound belonging to the class of phenols. It has a molecular formula of C9H9O2S and a molecular weight of 179.22 g/mol. It is an organosulfur compound that is used in various scientific research applications. Synthesis of this compound is possible through a variety of methods, and its biochemical and physiological effects have been studied in detail.
科学研究应用
2-Formyl-4-(2-methylthiophenyl)phenol (95%) has a variety of scientific research applications. It is used in the synthesis of various heterocyclic compounds, such as thiophenes and thiazoles. It is also used in the synthesis of polymers, such as polythiophenes and polythiazoles. Furthermore, it is used in the synthesis of organic dyes and pigments, as well as in the synthesis of pharmaceuticals.
作用机制
2-Formyl-4-(2-methylthiophenyl)phenol (95%) is an organosulfur compound that is believed to act as an antioxidant. It is thought to act by scavenging reactive oxygen species and inhibiting lipid peroxidation. It is also thought to inhibit the activation of transcription factors and the expression of inflammatory cytokines.
Biochemical and Physiological Effects
2-Formyl-4-(2-methylthiophenyl)phenol (95%) has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer activities. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as to inhibit tumor growth. It has also been shown to have neuroprotective and cardioprotective effects.
实验室实验的优点和局限性
The use of 2-Formyl-4-(2-methylthiophenyl)phenol (95%) in laboratory experiments has several advantages. It is a relatively stable compound that is easy to synthesize and store. It is also relatively inexpensive compared to other compounds used in research. However, there are also some limitations to its use in laboratory experiments. It is a relatively low-molecular-weight compound, which means it may not be suitable for certain types of experiments. Additionally, it has limited solubility in water, which can make it difficult to use in aqueous solutions.
未来方向
There are a number of potential future directions for research involving 2-Formyl-4-(2-methylthiophenyl)phenol (95%). One direction is to further investigate its biochemical and physiological effects, particularly its anti-inflammatory and antioxidant activities. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further research could be conducted to optimize its synthesis and utilization in laboratory experiments. Finally, research could be conducted to explore its potential applications in the synthesis of other compounds, such as organic dyes and pigments.
合成方法
2-Formyl-4-(2-methylthiophenyl)phenol (95%) can be synthesized through a variety of methods. One of the most commonly used methods is the Williamson ether synthesis. This involves reacting 2-methylthiophene with an alkoxide in the presence of a base. Another method is the reaction of 2-methylthiophene with an aldehyde in the presence of a base. This method is also known as the Claisen-Schmidt reaction. Other methods for the synthesis of this compound include the reaction of 2-methylthiophene with an acid chloride in the presence of a base and the reaction of 2-methylthiophene with an acyl halide in the presence of a base.
属性
IUPAC Name |
2-hydroxy-5-(2-methylsulfanylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDVPPLHZANORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(2-methylthiophenyl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














